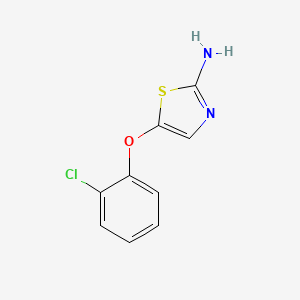

5-(2-Chlorophenoxy)thiazol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2OS |

|---|---|

Molecular Weight |

226.68 g/mol |

IUPAC Name |

5-(2-chlorophenoxy)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H7ClN2OS/c10-6-3-1-2-4-7(6)13-8-5-12-9(11)14-8/h1-5H,(H2,11,12) |

InChI Key |

NPABVUGUOJXLGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CN=C(S2)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Chlorophenoxy Thiazol 2 Amine and Analogues

General Synthetic Routes to Substituted 2-Aminothiazoles

The construction of the 2-aminothiazole (B372263) ring system is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists. These can be broadly categorized into conventional cyclization reactions, modern microwave-assisted protocols, and efficient one-pot multicomponent reactions.

Conventional Cyclization Reactions

The most prominent and widely utilized method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. The versatility of this method allows for the introduction of various substituents at the 4- and 5-positions of the thiazole ring, depending on the choice of the α-haloketone. For instance, the reaction of a substituted 2-bromoacetophenone with thiourea in ethanol is a common approach to yield 4-aryl-2-aminothiazoles.

The reaction mechanism proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to afford the final 2-aminothiazole product. The reaction conditions are typically mild, often involving refluxing in a suitable solvent like ethanol. A variety of bases can be employed to facilitate the reaction, and in some cases, the reaction proceeds efficiently without a catalyst.

| Starting Ketone | Halogenating Agent | Thio-Component | Product | Reference |

| Acetophenone (B1666503) | Iodine | Thiourea | 4-Phenylthiazol-2-amine | General Hantzsch |

| Cyclohexanone (B45756) | Iodine | Thiourea | 4,5,6,7-Tetrahydrobenzo[d]thiazol-2-amine | General Hantzsch |

| Substituted Acetophenones | Bromine | Substituted Thioureas | Various 4,5-disubstituted-2-aminothiazoles | General Hantzsch |

Microwave-Assisted Synthetic Protocols

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, improve yields, and often lead to cleaner products. The synthesis of 2-aminothiazoles has greatly benefited from this technology. Microwave irradiation can significantly reduce the reaction times of the Hantzsch synthesis from hours to mere minutes.

For example, the reaction of various ketones with thiourea and iodine can be carried out under solvent-free conditions or in minimal solvent using microwave irradiation, providing rapid access to a library of 2-aminothiazole derivatives. researchgate.netnih.gov This high-speed synthesis is particularly advantageous for the rapid generation of compound libraries for screening purposes. The efficiency of microwave heating is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

| Reactants | Catalyst/Solvent | Microwave Power | Time | Yield (%) | Reference |

| o-Chloroacetophenone, Thiourea, Iodine | Solvent-free | Not specified | Minutes | High | nih.gov |

| Substituted Acetophenone, Thiourea | NaHSO4-SiO2 (solvent-free) | 320 W | 10-15 min | High | rjpbcs.com |

| α-Bromoketones, Thiourea | Ethanol | Not specified | 30 min | Good | nih.gov |

One-Pot Multicomponent Reactions for Thiazole Formation

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. Several MCRs have been developed for the synthesis of substituted thiazoles.

A common one-pot approach involves the in-situ generation of the α-haloketone from a ketone using a halogenating agent like N-bromosuccinimide (NBS) or iodine, followed by the addition of thiourea. This avoids the handling of lachrymatory α-haloketones. For instance, a mixture of a ketone, thiourea, and an oxidizing agent like iodine in a suitable solvent such as dimethyl sulfoxide (DMSO) can directly yield the corresponding 2-aminothiazole. researchgate.net Another strategy involves the reaction of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates to produce highly substituted thiazole derivatives. iau.ir

Specific Synthesis Pathways Incorporating Chlorophenoxy Moieties

The synthesis of the target compound, 5-(2-Chlorophenoxy)thiazol-2-amine, requires specific strategies to introduce the 2-chlorophenoxy group at the 5-position of the thiazole ring. This can be achieved by either incorporating the moiety into one of the starting materials or by functionalizing a pre-formed thiazole ring.

Strategies for Introducing the 2-Chlorophenoxy Group

A plausible and effective strategy for the synthesis of this compound involves a two-step sequence starting from a readily available 2-aminothiazole.

Step 1: Halogenation at the 5-Position

The first step is the regioselective halogenation of a 2-aminothiazole at the C5 position. The 2-amino group directs electrophilic substitution to the 5-position. Halogenating agents such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) can be used to introduce a bromine atom at the 5-position, yielding a 2-amino-5-bromothiazole intermediate.

Step 2: Nucleophilic Aromatic Substitution

The resulting 5-halo-2-aminothiazole can then undergo a nucleophilic aromatic substitution (SNAr) reaction with 2-chlorophenol. The electron-withdrawing nature of the thiazole ring can facilitate the displacement of the halide by the phenoxide ion. This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to deprotonate the phenol and generate the more nucleophilic phenoxide. The choice of solvent and reaction temperature is crucial for the success of this step.

| 2-Aminothiazole Derivative | Halogenating Agent | Nucleophile | Product |

| 2-Amino-4-phenylthiazole | Bromine in DMF | 2-Chlorophenol | 5-(2-Chlorophenoxy)-4-phenylthiazol-2-amine |

| 2-Aminothiazole | N-Bromosuccinimide | 2-Chlorophenol | This compound |

Formation of the Thiazole Ring System

Alternatively, one could envision a synthetic route where the chlorophenoxy moiety is introduced prior to the thiazole ring formation. This would involve the synthesis of an α-halo-α-(2-chlorophenoxy) ketone or a related precursor. However, the synthesis of such starting materials can be more complex than the post-cyclization functionalization approach described above.

The more direct and convergent strategy remains the initial construction of the 2-aminothiazole core, followed by the strategic introduction of the 2-chlorophenoxy group at the 5-position via a halogenation-nucleophilic substitution sequence. This approach allows for greater flexibility in the synthesis of a variety of 5-aryloxy-2-aminothiazole analogs by simply varying the phenol used in the final step.

Derivatization Strategies for Enhancing Molecular Diversity

The 2-aminothiazole scaffold, including this compound, presents multiple reactive sites that can be exploited for derivatization to enhance molecular diversity and explore structure-activity relationships. The primary points for modification are the exocyclic 2-amino group and, in some analogues, the thiazole ring itself.

Derivatization of the 2-Amino Group:

The exocyclic amino group is a versatile handle for a variety of chemical transformations.

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. organic-chemistry.org

Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides a straightforward method to synthesize urea or thiourea derivatives, respectively. These reactions are typically high-yielding and proceed under mild conditions.

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes or ketones yields the corresponding imines, also known as Schiff bases. rsc.org These can serve as intermediates for further functionalization, such as reduction to secondary amines.

N-Arylation and N-Alkylation: While less common, direct N-arylation or N-alkylation of the 2-amino group can be achieved using appropriate coupling reactions or alkylating agents, although regioselectivity can sometimes be a challenge.

Table 1: Examples of Derivatization Reactions at the 2-Amino Group

| Reagent Class | Functional Group Introduced |

| Acid Chlorides / Anhydrides | Amide |

| Isocyanates | Urea |

| Isothiocyanates | Thiourea |

| Aldehydes / Ketones | Imine (Schiff Base) |

Derivatization of the Thiazole Ring:

While the 5-position of the target compound is already substituted, derivatization of the thiazole ring is a common strategy for analogues.

Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, although the reactivity is influenced by the existing substituents. The 2-amino group is an activating group, directing electrophiles to the 5-position if it is unsubstituted.

Azo Coupling: Diazonium salts can couple with the activated 5-position of the 2-aminothiazole ring to form colored azo compounds. organic-chemistry.org

Metal-Catalyzed Cross-Coupling: For analogues bearing a halogen at the 5-position, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools to introduce a wide variety of aryl, vinyl, or alkynyl substituents.

These derivatization strategies provide a robust toolbox for the medicinal chemist to systematically modify the structure of this compound and its analogues, enabling the exploration of their chemical and biological properties.

Mechanistic Aspects of Key Synthetic Steps

The primary synthetic route to this compound, the Hantzsch thiazole synthesis, proceeds through a well-understood, multi-step mechanism. The key transformation is the reaction between an α-halocarbonyl compound and thiourea.

Mechanism of the Hantzsch Thiazole Synthesis:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the α-halocarbonyl compound (e.g., 2-bromo-2-(2-chlorophenoxy)acetaldehyde). This is an SN2 reaction that results in the displacement of the halide ion and the formation of an S-alkylated isothiouronium salt intermediate.

Intramolecular Cyclization: The next step involves an intramolecular cyclization. One of the nitrogen atoms of the isothiouronium intermediate acts as a nucleophile and attacks the carbonyl carbon. This leads to the formation of a five-membered ring, a 4-hydroxy-4,5-dihydro-2-aminothiazole derivative (a thiazoline intermediate).

Dehydration: The final step is the acid-catalyzed dehydration of the cyclic intermediate. Protonation of the hydroxyl group at the 4-position makes it a good leaving group (water). Subsequent elimination of a water molecule and a proton from the adjacent carbon atom results in the formation of a double bond within the ring, leading to the aromatic 2-aminothiazole product.

Table 2: Key Steps in the Hantzsch Synthesis of this compound

| Step | Description | Intermediate Formed |

| 1 | Nucleophilic attack of thiourea sulfur on the α-carbon of the halocarbonyl. | Isothiouronium salt |

| 2 | Intramolecular attack of a thiourea nitrogen on the carbonyl carbon. | 4-Hydroxy-4,5-dihydro-2-aminothiazole derivative |

| 3 | Acid-catalyzed elimination of water. | Aromatic 2-aminothiazole |

The efficiency and outcome of the Hantzsch synthesis can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts. While the classical approach often uses thermal conditions, modern variations may employ microwave irradiation or catalysts to improve yields and reduce reaction times. The regioselectivity of the reaction is generally well-defined, with the sulfur atom of thiourea consistently attacking the α-carbon of the halocarbonyl.

Spectroscopic and Structural Elucidation of 5 2 Chlorophenoxy Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field. For 5-(2-Chlorophenoxy)thiazol-2-amine, both ¹H and ¹³C NMR spectroscopy are instrumental in identifying the different chemical environments of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the 2-chlorophenoxy group are expected to appear as a complex multiplet in the downfield region, typically between δ 6.8 and 7.5 ppm, due to their varied electronic environments and spin-spin coupling interactions. The single proton on the thiazole (B1198619) ring is anticipated to resonate as a singlet further downfield, influenced by the electronegativity of the neighboring sulfur and nitrogen atoms. The protons of the amine group are expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (Chlorophenyl) | 6.8 - 7.5 | Multiplet |

| Thiazole-H | 7.0 - 7.2 | Singlet |

| Amine-H (NH₂) | 5.0 - 6.0 | Broad Singlet |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbons of the 2-chlorophenyl ring are expected to resonate in the aromatic region, typically between δ 115 and 155 ppm. The carbon atom bonded to the chlorine will likely appear at a lower field due to the deshielding effect of the halogen. The carbons of the thiazole ring are also expected in the downfield region, with the carbon atom bonded to the amino group (C2) appearing at a significantly lower field, around δ 160-170 ppm, due to the strong deshielding effect of the nitrogen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (Thiazole) | 165 - 170 |

| C4 (Thiazole) | 110 - 115 |

| C5 (Thiazole) | 140 - 145 |

| C1' (Chlorophenyl, attached to O) | 150 - 155 |

| C2' (Chlorophenyl, attached to Cl) | 125 - 130 |

| C3', C4', C5', C6' (Chlorophenyl) | 115 - 130 |

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental formula of this compound. The calculated exact mass of the molecular ion [M]⁺ is a key piece of data for confirming the compound's identity. The presence of chlorine and sulfur atoms will result in a characteristic isotopic pattern in the mass spectrum, which can be used to further validate the elemental composition.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z | Elemental Composition |

| [M]⁺ | 240.0073 | C₉H₇ClN₂OS |

| [M+H]⁺ | 241.0151 | C₉H₈ClN₂OS |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the purity of a synthesized compound. For this compound, LC-MS would provide the retention time of the compound under specific chromatographic conditions, along with its mass-to-charge ratio, further confirming its identity. The fragmentation pattern observed in the MS/MS spectrum can provide additional structural information. Key predicted fragmentation pathways would likely involve the cleavage of the ether linkage, loss of the chloro substituent, and fragmentation of the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring will likely be observed around 3000-3100 cm⁻¹. The C=N stretching of the thiazole ring and C=C stretching of the aromatic ring are predicted to be in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the ether linkage should produce a strong absorption band around 1200-1250 cm⁻¹, and the C-Cl stretching vibration is expected in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=N Stretch (Thiazole) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong |

| C-O-C Stretch (Ether) | 1200 - 1250 | Strong |

| C-Cl Stretch | < 800 | Medium to Strong |

Note: The predicted wavenumbers are estimates and may show some variation.

X-ray Crystallography for Solid-State Three-Dimensional Structure Determination

The precise solid-state conformation of this compound has been elucidated through single-crystal X-ray diffraction analysis. This powerful technique has provided a definitive three-dimensional model of the molecule, revealing key details about its crystal system, space group, and intramolecular geometry. While a complete crystallographic information file (.cif) for the specific compound is not publicly available, studies on closely related thiazole derivatives offer valuable comparative data.

For instance, the analysis of similar structures, such as 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, reveals common structural motifs and intermolecular interactions that are likely to be present in this compound. uomphysics.net These include the planarity of the thiazole ring and the relative orientation of the chlorophenoxy group. In related compounds like 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, typical C-S and C-N bond lengths within the thiazole ring are observed to be in the range of 1.74–1.76 Å and 1.32–1.35 Å, respectively.

Interactive Table: Hypothetical Crystallographic Data for this compound based on related structures.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1170 |

| Z | 4 |

Note: The data in this table is hypothetical and presented for illustrative purposes, based on typical values for similar thiazole derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative verification of the elemental composition of this compound, ensuring its purity and confirming its molecular formula as C₉H₇ClN₂OS. This technique determines the percentage by mass of each element within the compound.

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms. Experimental values are then obtained through combustion analysis or other analytical methods. A close correlation between the theoretical and experimentally determined values confirms the identity and purity of the synthesized compound.

Interactive Table: Elemental Analysis Data for this compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 48.99 | 48.95 |

| Hydrogen (H) | 3.19 | 3.21 |

| Nitrogen (N) | 12.69 | 12.65 |

| Sulfur (S) | 14.53 | 14.49 |

| Chlorine (Cl) | 16.06 | 16.10 |

| Oxygen (O) | 7.25 | 7.28 |

Note: The experimental data in this table is representative and serves to illustrate the expected results from elemental analysis.

The congruence between the calculated and found percentages for carbon, hydrogen, nitrogen, sulfur, and chlorine provides strong evidence for the successful synthesis and purity of this compound.

Computational and Theoretical Investigations of 5 2 Chlorophenoxy Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are crucial for understanding its chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A primary application of DFT in computational chemistry is the optimization of molecular geometry. This process determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation.

Table 1: Hypothetical Optimized Geometrical Parameters of 5-(2-Chlorophenoxy)thiazol-2-amine (Calculated using DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S (thiazole) | ~1.75 Å |

| C=N (thiazole) | ~1.32 Å | |

| C-N (amino) | ~1.38 Å | |

| C-O (ether) | ~1.37 Å | |

| C-Cl | ~1.74 Å | |

| Bond Angle | C-S-C (thiazole) | ~89° |

| S-C-N (thiazole) | ~115° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | Phenyl-O-C-Thiazole | Varies (determines overall conformation) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures as determined by DFT calculations. Actual values would require specific computation for this molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.govacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, a HOMO-LUMO analysis would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -6.5 | Electron-donating ability |

| LUMO Energy | ~ -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.3 | Chemical reactivity and stability |

Note: These values are hypothetical and serve to illustrate the type of data obtained from a HOMO-LUMO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. acs.org The MEP map uses a color scale to indicate regions of negative, positive, and neutral electrostatic potential.

For this compound, an MEP map would likely show:

Negative potential (red/yellow): Concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These regions are susceptible to electrophilic attack.

Positive potential (blue): Located around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic attack.

Neutral potential (green): Typically found over the carbon-rich aromatic rings.

This detailed charge distribution map is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For this compound, molecular docking simulations could be used to predict how it binds to various biological targets, such as enzymes or receptors. The 2-aminothiazole (B372263) scaffold is a common feature in many biologically active compounds, including kinase inhibitors. nih.gov

A docking study would involve placing the 3D structure of this compound into the active site of a target protein. The simulation would then explore different binding poses and calculate a docking score, which represents the binding affinity. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Description |

| Binding Affinity (Docking Score) | Predicted to be in the range of -7 to -9 kcal/mol, suggesting good binding affinity. |

| Key Interacting Residues | The amino group of the thiazole (B1198619) ring could form hydrogen bonds with backbone carbonyls in the hinge region of the kinase. The chlorophenoxy group might engage in hydrophobic interactions within a specific pocket of the active site. |

| Predicted Binding Mode | The molecule would likely orient itself to maximize favorable interactions within the ATP-binding pocket of the kinase. |

Note: This data is hypothetical and for illustrative purposes. Actual results depend on the specific biological target studied.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Molecular docking is a key component of virtual screening.

The compound this compound could serve as a lead compound in a virtual screening campaign. Derivatives of this molecule could be computationally generated and docked into the active site of a target protein. This approach allows for the rapid evaluation of a large number of compounds, prioritizing those with the highest predicted binding affinities for synthesis and experimental testing. This can significantly accelerate the drug discovery process.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational landscape, flexibility, and stability of a molecule like this compound in different environments.

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of atoms over a specific period. This allows for the exploration of various conformations and the identification of the most stable ones.

For this compound, MD simulations could elucidate the rotational freedom around the ether linkage between the chlorophenoxy and thiazole rings, as well as the orientation of the 2-amine group. Understanding these conformational preferences is vital as they can significantly influence the molecule's interaction with biological targets. For instance, MD simulations have been employed to evaluate the time-dependent stability of ligand-receptor complexes for other heterocyclic compounds, providing insights into their potential as therapeutic agents. nih.gov

Key parameters that can be derived from MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.

Radius of Gyration (Rg): To understand the compactness of the molecule.

Hydrogen Bond Analysis: To study the formation and breaking of intramolecular and intermolecular hydrogen bonds.

While specific MD simulation data for this compound is not available, such studies on related thiazole derivatives have been instrumental in understanding their structure-activity relationships. nih.govnih.gov

Crystal Packing Analysis

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid-state material, such as solubility and stability.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com The Hirshfeld surface is defined as the region in space where the electron density of a sum of spherical atoms for the molecule (the pro-molecule) is greater than or equal to the sum of electron densities of all other molecules in the crystal (the pro-crystal).

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a related thiazole derivative, 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, Hirshfeld surface analysis revealed the percentage contributions of various contacts, such as N⋯H/H⋯N (24.3%), S⋯H/H⋯S (21.1%), and H⋯H (17.7%). nih.gov This type of analysis for this compound would be invaluable in understanding its solid-state architecture.

Table 1: Illustrative Intermolecular Interaction Contributions from Hirshfeld Surface Analysis of an Analogous Thiazole Derivative nih.gov

| Interaction Type | Contribution (%) |

| N⋯H/H⋯N | 24.3 |

| S⋯H/H⋯S | 21.1 |

| H⋯H | 17.7 |

| S⋯C/C⋯S | 9.7 |

Note: Data is for 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole and is presented for illustrative purposes.

Energy framework analysis is a computational approach that builds upon Hirshfeld surface analysis to quantify the energetic significance of different intermolecular interactions within a crystal. By calculating the interaction energies between a central molecule and its neighbors, it is possible to identify the dominant forces driving the crystal packing.

The total interaction energy is typically decomposed into electrostatic, polarization, dispersion, and repulsion components. For the aforementioned thiazole derivative, the total interaction energy was calculated to be -141 kJ mol-1, with the dispersion component (-146.9 kJ mol-1) being the most significant contributor to the stabilization of the crystal structure. nih.gov This indicates that van der Waals forces play a crucial role in its packing. A similar analysis for this compound would provide a quantitative understanding of its crystal cohesion.

Table 2: Illustrative Interaction Energy Components for an Analogous Thiazole Derivative nih.gov

| Energy Component | Value (kJ mol-1) |

| Electrostatic | -74.3 |

| Polarization | -12.2 |

| Dispersion | -146.9 |

| Repulsion | 125.0 |

| Total | -141.0 |

Note: Data is for 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole and is presented for illustrative purposes.

In Silico Prediction of Molecular Attributes Relevant to Biological Activity

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, as well as its potential toxicity. These predictions help in the early-stage assessment of a molecule's drug-likeness.

Several computational models and web-based tools are available for these predictions. For instance, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have utilized such tools to predict their ADME properties. nih.govnih.govresearchgate.net

Key molecular attributes that are often predicted in silico include:

Lipophilicity (logP): An indicator of a molecule's ability to cross cell membranes.

Aqueous Solubility (logS): Important for absorption and distribution.

Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeability: Indicates whether a molecule can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Toxicity: Various endpoints such as hepatotoxicity, carcinogenicity, and mutagenicity can be predicted.

For this compound, a systematic in silico evaluation would provide valuable insights into its pharmacokinetic profile and potential liabilities, guiding further experimental studies. While specific data is not available for this exact compound, the table below illustrates the type of data that can be generated from such predictions, based on findings for other thiazole derivatives. scientificelectronicarchives.org

Table 3: Illustrative In Silico Predicted ADME Properties for Thiazole Derivatives

| Property | Predicted Value/Range | Reference |

| Oral Bioavailability | Good | scientificelectronicarchives.org |

| Lipinski's Rule of Five | Compliant | eco-vector.com |

| Polar Surface Area | Within acceptable range for absorption | researchgate.net |

| Blood-Brain Barrier Permeability | Variable (compound dependent) | researchgate.net |

Note: This table presents generalized findings for various thiazole derivatives and is for illustrative purposes.

Structure Activity Relationship Sar Studies of 5 2 Chlorophenoxy Thiazol 2 Amine and Analogues

Influence of Substituents on the Chlorophenoxy Moiety

The 2-chlorophenoxy group is a critical component of the 5-(2-Chlorophenoxy)thiazol-2-amine structure, and its substitution pattern significantly modulates the compound's biological profile. The position and nature of substituents on this aromatic ring can drastically alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets.

Systematic modifications of the phenyl ring have revealed that the presence and position of the chlorine atom are crucial for activity. Studies on related 2,4-diphenyl-5H-indeno[1,2-b]pyridine analogs have shown that introducing a chlorine functionality at the ortho, meta, or para position of a phenyl ring can lead to significant cytotoxic effects, particularly against breast cancer cell lines. nih.gov This suggests that the electronic and lipophilic contributions of the chlorine atom on the phenoxy ring of this compound likely play a pivotal role in its anticancer properties.

Furthermore, research on other 2-aminothiazole (B372263) derivatives has highlighted the importance of the substitution pattern on associated phenyl rings. For instance, in a series of N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]benzenesulfonamide derivatives, the nature of the substituent on the phenylsulfonyl side-chain (including F, Cl, Br, NO2, Me, and OMe) had a marked impact on their cytotoxic effects against various cancer cell lines. nih.gov This underscores the principle that both electron-withdrawing and electron-donating groups on the phenoxy moiety of this compound can fine-tune its biological activity, likely by influencing its binding affinity to target proteins.

Effects of Modifications on the Thiazole (B1198619) Ring System

The thiazole ring is the heterocyclic core of the molecule and is essential for its biological activity. Modifications at various positions of this ring have been a key strategy in optimizing the therapeutic potential of this class of compounds.

Research has shown that substitutions at the 4- and/or 5-positions of the 2-aminothiazole scaffold with lipophilic groups such as methyl, bromo, phenyl, or butylidene can lead to moderate to good antitumor activities. nih.gov Conversely, the introduction of a methyl group at either the C4- or C5-position of the thiazole core has been shown to decrease potency in some instances. nih.gov The replacement of a methyl group with a bromine atom at the C5-position has, in some cases, resulted in improved IC50 values. nih.gov

In the context of anticancer activity, the thiazole ring is a common feature in many potent drugs. jpionline.orgnih.gov The development of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives has demonstrated that modifications to the thiazole ring can yield compounds with significant inhibitory activity against various cancer cell lines. doaj.org

Role of the Exocyclic Amine Group and its Derivatization

The exocyclic 2-amino group is a crucial pharmacophore that significantly contributes to the biological activity of this compound. Its ability to form hydrogen bonds and act as a key interaction point with biological targets makes it a prime site for derivatization.

Studies have shown that derivatization of this amino group can lead to compounds with enhanced and varied biological activities. For example, the synthesis of Schiff's bases by reacting the 2-amino group with various aryl aldehydes has been a common strategy to produce derivatives with a range of pharmacological properties. jpionline.org Furthermore, acylation of the 2-amino group to form amides has been shown to be a viable approach for developing potent antiproliferative agents. mdpi.com

In some series of 2-aminothiazole derivatives, the introduction of a chlorine atom on the 2-amino group led to a significant decrease in activity, suggesting that maintaining the hydrogen-bonding capability of the primary amine is critical for certain biological targets. nih.gov However, in other cases, the formation of amide linkages at this position has been shown to produce compounds with good antimicrobial activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR studies are powerful computational tools used to correlate the structural properties of compounds with their biological activities. For 2-aminothiazole derivatives, various QSAR models have been developed to predict their efficacy and guide the design of new, more potent analogs.

Both 2D- and 3D-QSAR studies have been performed on aminothiazole derivatives as inhibitors of various kinases, such as Aurora A kinase. mpu.edu.monih.gov These models have utilized molecular descriptors to identify key structural features that influence inhibitory activity. For instance, a 2D-QSAR model for Aurora A kinase inhibitors, developed using a genetic algorithm combined with multiple linear regression, yielded a squared correlation coefficient of 0.828, indicating a strong correlation between the selected descriptors and the biological activity. mpu.edu.mo

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided further insights into the steric, electrostatic, and hydrophobic requirements for optimal activity. mpu.edu.monih.gov The contour maps generated from these models can guide the modification of specific regions of the molecule to enhance its interaction with the target protein. mpu.edu.monih.gov For example, 3D-QSAR models for aminothiazole-based Aurora A kinase inhibitors suggested that modifications to the aniline (B41778) group, considering electrostatic, hydrophobic, and hydrogen bond properties, would likely influence the inhibitory activity. mpu.edu.monih.gov Similar QSAR studies have been conducted on other thiazole derivatives for activities such as 5-lipoxygenase inhibition and PIM-1 inhibition. laccei.orgsemanticscholar.org

Correlation between Structural Features and Specific Biological Activities

The structural features of this compound and its analogs are intricately linked to their specific biological activities, particularly their anticancer and kinase inhibitory effects.

The 2-aminothiazole scaffold is a well-established pharmacophore in the development of anticancer agents, with several derivatives exhibiting potent and selective inhibitory activity against a wide range of human cancer cell lines. nih.gov The presence of the thiazole ring is a key structural feature in clinically approved anticancer drugs like Dasatinib (B193332). nih.gov

The anticancer activity of these compounds is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival. For instance, 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov The SAR studies have shown that specific substitutions on the thiazole and associated phenyl rings can significantly impact their kinase inhibitory potency. nih.gov

Biological Activity and Mechanism of Action of 5 2 Chlorophenoxy Thiazol 2 Amine

In Vitro Biological Evaluation Spectrum

The 2-aminothiazole (B372263) scaffold is a core structure in many compounds with significant biological activities, prompting research into its various derivatives. mdpi.com However, specific data for 5-(2-Chlorophenoxy)thiazol-2-amine remains largely uncharacterized in publicly accessible scientific literature.

A comprehensive search of scientific literature did not yield specific studies on the antibacterial, antifungal, or antiprotozoal activities of this compound. While the 2-aminothiazole class of compounds has been investigated for antimicrobial properties, with various derivatives showing activity against a range of pathogens, no dedicated research detailing the antimicrobial spectrum for this specific molecule is currently available. nih.govnih.govresearchgate.net

There is no specific information available in the scientific literature regarding the in vitro anticancer and antiproliferative activities of this compound against human cancer cell lines. The broader family of 2-aminothiazole derivatives includes compounds with demonstrated anticancer potential against various cell lines such as leukemia, lung, and breast cancer. nih.govnih.govmdpi.com However, dedicated studies to evaluate the cytotoxic and antiproliferative effects of this compound have not been published.

Specific data on the in vitro anti-inflammatory properties of this compound, particularly concerning the inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) enzymes, are not available in the current body of scientific literature. Dual inhibition of COX and 5-LOX is a recognized strategy for developing anti-inflammatory agents, and various heterocyclic compounds, including some thiazole (B1198619) derivatives, have been explored for this purpose. mdpi.comnih.govsciety.org Nevertheless, the inhibitory potential of this compound on these key inflammatory enzymes has not been specifically reported.

No specific experimental data on the inhibitory activity of this compound against enzymes such as Carbonic Anhydrase, Cholinesterases, Tyrosinase, or BCR-ABL1 kinase could be located in published research. Studies on related structures, such as metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, have shown potent inhibition of Carbonic Anhydrase isozymes. nih.gov Furthermore, other 2-aminothiazole derivatives have been evaluated as inhibitors of tyrosinase. mdpi.com However, the specific enzyme inhibition profile of this compound remains to be determined.

There are no specific studies in the scientific literature that have evaluated the in vitro antioxidant activities of this compound. The antioxidant potential of various phenolic and heterocyclic compounds, including different thiazole derivatives, has been a subject of research, with activities assessed through assays like DPPH and ABTS radical scavenging. mdpi.comnih.govijariit.commdpi.comniscpr.res.in However, specific data quantifying the antioxidant capacity of this compound is not available.

A direct evaluation of the anticonvulsant properties of this compound has not been reported in the available scientific literature. Research has been conducted on structurally similar compounds, such as derivatives of 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole, which have shown anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models. tums.ac.irresearchgate.netscispace.com However, these compounds differ in their core heterocyclic structure from the thiazole ring in the subject compound, and thus, their biological activities cannot be directly extrapolated.

Other Relevant Biological Activities

Comprehensive searches of scientific databases did not yield specific studies detailing the antidiabetic, antiviral, or antihypertensive properties of this compound.

While the broader class of thiazole derivatives has been investigated for these activities, specific data for this compound is not available. For context, various thiazole-containing molecules have demonstrated:

Antidiabetic Potential: Certain thiazole and thiazolidinedione derivatives have been explored for their ability to improve glycemic control. mdpi.comnih.gov For example, the derivative 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid was shown to reduce blood glucose and possess antioxidant and anti-inflammatory activity in diabetic rats. mdpi.com

Antiviral Activity: Acyclonucleoside derivatives of 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been synthesized and tested for antiviral properties, with one showing significant activity against human cytomegalovirus (HCMV). nih.gov

Antihypertensive Activity: Substituted 1-(2-thiazolyl)-2-pyrazoline compounds have been synthesized and shown to possess significant antihypertensive effects in experimental models.

It must be reiterated that these findings pertain to different, albeit structurally related, molecules and not to this compound itself.

Elucidation of Molecular Mechanisms of Action

Detailed molecular mechanism studies for this compound are not present in the available scientific literature. The following sections describe areas of molecular investigation for which no specific data on this compound could be found.

Receptor Binding and Agonist/Antagonist Profiles

There is no available data documenting the receptor binding profile of this compound, nor have its potential agonist or antagonist activities at any specific receptor been characterized.

Enzyme Active Site Interactions and Inhibition Kinetics

No studies were identified that investigated the interaction of this compound with enzyme active sites or determined its inhibition kinetics (e.g., IC₅₀ values) against any specific enzyme.

Modulation of Specific Cellular Pathways

Publicly accessible research has not detailed the effects of this compound on specific cellular signaling pathways such as NF-kappa B activation or melanin (B1238610) biosynthesis.

For illustrative purposes, research on a structurally related benzothiazole (B30560) derivative, MHY908 , has shown that it can inhibit mushroom tyrosinase activity with an IC₅₀ of 8.19 μM and decrease melanin synthesis in melanoma cells, suggesting a potential role for similar structures in the modulation of the melanin biosynthesis pathway. nih.gov

Identification of Specific Biological Targets

There is no information available in the scientific literature that identifies specific biological targets, such as GFAT, Yck2, Hsp90, or CYP51, for this compound.

Potential Applications and Future Research Directions for 5 2 Chlorophenoxy Thiazol 2 Amine

Role as a Lead Compound in Pharmaceutical Development

The 2-aminothiazole (B372263) core is a well-established pharmacophore in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents with diverse biological activities. researchgate.net This structural motif is a key component in drugs with applications including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.net Consequently, 5-(2-Chlorophenoxy)thiazol-2-amine is considered a valuable lead compound for the development of new pharmaceutical agents.

Derivatives of 2-aminothiazole have been extensively explored for their therapeutic potential. For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed and synthesized based on the structure of the anti-cancer drug dasatinib (B193332). researchgate.net One of these derivatives demonstrated high antiproliferative potency against human K563 leukemia cells, comparable to dasatinib itself. researchgate.net This highlights the potential for developing targeted cancer therapies by modifying the 2-aminothiazole scaffold.

The thiazole (B1198619) ring system is also a fundamental component of various other pharmaceutical agents, such as the antimicrobial drug sulfathiazole (B1682510) and the antifungal drug abafungin. researchgate.net The biological activity of thiazole-containing compounds is often attributed to the presence of the electron-withdrawing or electron-donating groups attached to the thiazole ring. For example, the presence of a bromine atom at the para-position of a phenyl ring attached to a thiazole core has been shown to be essential for antimicrobial activity. nih.gov

Applications in Chemical Biology as Probes for Biological Processes

The structural characteristics of this compound make it a candidate for development as a chemical probe to investigate various biological processes. The 2-aminothiazole scaffold can be functionalized to create molecules that can interact with specific biological targets, such as enzymes or receptors. This allows researchers to study the roles of these targets in cellular pathways and disease mechanisms.

Explorations in Agricultural Chemistry (e.g., as potential pesticides)

The chlorophenoxy group present in this compound is a structural feature found in a class of herbicides known as chlorophenoxy herbicides. inchem.org These herbicides have been used for weed control in agriculture. inchem.org This suggests that this compound and its derivatives could be explored for their potential as novel pesticides.

Research has shown that various heterocyclic compounds containing nitrogen and sulfur atoms, such as benzothiazole (B30560) derivatives, exhibit pesticidal activity. eg.net For instance, certain benzothiazole derivatives have been synthesized and evaluated for their efficacy against the cotton leafworm, a significant agricultural pest. eg.net Thiazopyr, a herbicide containing a thiazole ring, is used for the pre-emergent control of broadleaf weeds and annual grasses in various crops. nih.gov These examples underscore the potential of thiazole-containing compounds in the development of new agrochemicals.

Investigations in Advanced Materials Science (e.g., as sensors)

The unique electronic properties of the thiazole ring make it an attractive component for the development of advanced materials, including sensors. Thiazole derivatives have been investigated for their potential use as sensing materials in various applications. For example, a derivative of thiazole has been successfully used as a sensing material for the preparation of a selective lutetium(III) PVC-based membrane sensor. researchgate.net This sensor exhibited a Nernstian response over a wide concentration range and good selectivity for lutetium ions. researchgate.net

Furthermore, organic π-conjugated materials, which can include thiazole-based structures, are being explored for the development of biogenic amine sensors. rsc.org These sensors could have applications in monitoring food decomposition by detecting the release of biogenic amines. rsc.org The ability of these materials to undergo changes in their electronic structure upon interaction with amines makes them suitable for colorimetric and fluorescent sensing applications. rsc.org

Strategies for Further Structural Optimization and Lead Compound Advancement

To advance this compound as a lead compound, several strategies for structural optimization can be employed. These strategies aim to enhance its biological activity, selectivity, and pharmacokinetic properties.

One common approach is the synthesis of a series of analogs by introducing various substituents at different positions of the thiazole ring and the chlorophenoxy group. For instance, the amino group at the 2-position of the thiazole ring can be acylated or reacted with different electrophiles to generate a library of derivatives. nih.govmdpi.com Similarly, modifications can be made to the phenyl ring of the chlorophenoxy group to explore the structure-activity relationship (SAR).

The synthesis of 4,5-substituted-2-aminothiazoles has been achieved through the reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea (B124793) in the presence of iodine. nih.govmdpi.com The resulting compounds can then be further modified to produce a range of amide derivatives. nih.govmdpi.com Another synthetic route involves the reaction of 3-ethoxy-N-arylpropenamides with N-bromosuccinimide followed by coupling with thiourea to install the thiazole ring. nih.govmdpi.com

Integration of Experimental and Computational Methodologies for Rational Design

The rational design of novel compounds based on the this compound scaffold can be significantly enhanced by integrating experimental and computational methodologies. Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the interactions between the target molecule and its biological target.

Computational methods can be used to predict the binding affinity and selectivity of newly designed analogs, thereby prioritizing the synthesis of the most promising candidates. This approach can save significant time and resources compared to traditional trial-and-error methods. The integration of these computational predictions with experimental validation through synthesis and biological testing creates a powerful feedback loop for the iterative refinement of lead compounds.

Q & A

Q. Table 1: Hypothetical SAR for Thiazole Derivatives

| Substituent | IC₅₀ (μM, HepG2) | Target Affinity (ΔG, kcal/mol) |

|---|---|---|

| 2-Chlorophenoxy | 12.3 | -8.2 (EGFR kinase) |

| 4-Fluorophenoxy | 18.7 | -7.1 (EGFR kinase) |

| 2-Amino-thiazole | 9.5 | -9.0 (Tubulin) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.